5-(Benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
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Overview
Description
5-(Benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is a heterocyclic compound that features a trifluoromethyl group, a benzylsulfanyl group, and a phenyl group attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine typically involves the formation of the triazine ring followed by the introduction of the benzylsulfanyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylthiol with a suitable triazine precursor in the presence of a base can yield the desired compound. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under photoredox or transition metal-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the selection of cost-effective and environmentally benign reagents is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(Benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydrotriazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the trifluoromethyl group under appropriate conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazine derivatives, and various substituted triazine compounds .
Scientific Research Applications
5-(Benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the development of advanced materials with specific properties such as enhanced lipophilicity and chemical stability
Mechanism of Action
The mechanism of action of 5-(benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
- 5-(Ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
- 5-(Phenylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
Uniqueness
5-(Benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The trifluoromethyl group further enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-benzylsulfanyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3S/c18-17(19,20)14-16(24-11-12-7-3-1-4-8-12)21-15(23-22-14)13-9-5-2-6-10-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYACPKWCYVUGKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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